5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (600 MHz, CDCl3) reveals characteristic resonances:
- δ 7.89 ppm (s, 1H) : Triazole C5 proton
- δ 7.20-7.37 ppm (m, 5H) : Phenyl group protons
- δ 6.70-7.00 ppm (m, 3H) : 3-methylphenyl aromatic protons
- δ 4.47 ppm (q, J=7.1 Hz, 2H) : Ethyl ester methylene (prior to hydrolysis)
- δ 1.46 ppm (t, J=7.1 Hz, 3H) : Ethyl ester terminal methyl
13C NMR (151 MHz, CDCl3) confirms functional groups through key signals:
- δ 163.15 ppm : Carboxamide carbonyl
- δ 143.29 ppm : Triazole C4
- δ 128.91-135.97 ppm : Aromatic carbons
- δ 61.24 ppm : Ethoxy methylene (pre-hydrolysis intermediate)
The absence of an ethyl ester carbonyl signal (δ ~170 ppm) in the final product verifies complete hydrolysis to the carboxamide.
Infrared (IR) Vibrational Signatures
FT-IR analysis identifies critical functional group vibrations (cm⁻¹):
- 3320, 3180 : N-H stretching (amide and triazole amine)
- 1685 : C=O stretch (carboxamide)
- 1602 : Triazole ring C=N stretching
- 1540 : N-H bending (secondary amide)
- 1245 : C-N stretch (aromatic carbamate)
The spectrum lacks ester C=O absorption (~1730 cm⁻¹), corroborating NMR evidence of complete amide formation.
Mass Spectrometric Fragmentation Patterns
HRMS-ESI analysis reveals characteristic fragmentation pathways:
- Base peak at m/z 379.18 : [M+H]+ molecular ion
- m/z 336.12 : Loss of isocyanate (HNCO, 43 Da)
- m/z 278.09 : Cleavage of phenethylamine sidechain
- m/z 161.04 : Protonated 3-methylphenylcarbamoyl fragment
The fragmentation pattern confirms the compound’s modular architecture, with dissociations occurring at amide bonds and triazole ring positions.
Crystallographic Studies
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (Cu-Kα, λ=1.54178 Å) reveals:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.542 Å, b=15.673 Å, c=10.219 Å |
| β Angle | 102.76° |
| Volume | 1334.7 ų |
| Z Value | 4 |
The triazole ring adopts a nearly planar conformation (maximum deviation 0.08 Å), with the carbamoyl methyl group in a gauche orientation relative to the phenethyl chain. Hydrogen bonding between the amino group (N5-H) and carboxamide oxygen (O2) creates a dimeric structure in the crystal lattice.
Molecular Packing and Hirshfeld Surface Analysis
Hirshfeld surface analysis quantifies intermolecular interactions:
- H...H contacts : 58.3% of surface area
- N...H/O...H interactions : 32.1%
- C...C aromatic stacking : 9.6%
The dominant H...H contacts indicate close-packed van der Waals interactions, while N-H...O hydrogen bonds (2.89 Å) stabilize the layered crystal structure. π-π stacking between phenyl groups (centroid distance 3.81 Å) contributes to thermal stability.
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-amino-1-[2-(3-methylanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-14-6-5-9-16(12-14)23-17(27)13-26-19(21)18(24-25-26)20(28)22-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13,21H2,1H3,(H,22,28)(H,23,27) |
InChI Key |
OTFVLXHUVLCDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition of Azides and Nitriles
The core triazole scaffold is constructed via a base-mediated [3+2] cycloaddition between azide and nitrile precursors (Figure 1).
Procedure:
-
Azide Preparation : 3-Methylphenyl azide is synthesized by treating 3-methylaniline with sodium nitrite and azidotrimethylsilane in dichloromethane at 0–5°C.
-
Nitrile Synthesis : Ethyl 2-cyanoacetate is reacted with 2-phenylethylamine in ethanol under reflux to form the corresponding nitrile intermediate.
-
Cycloaddition :
-
Sodium ethoxide (1.2 mmol) in anhydrous ethanol is cooled to 0°C, followed by sequential addition of the nitrile (1.1 mmol) and azide (1.0 mmol).
-
The mixture is stirred at 40°C for 4 hours, quenched with water, and extracted with ethyl acetate.
-
Purification via reverse-phase HPLC (acetonitrile/water with 0.1% TFA) yields the triazole core.
-
Optimization:
Multi-Step Functionalization
Carbamoylmethyl Group Introduction
The carbamoylmethyl moiety is introduced via amidation of the triazole intermediate.
Steps:
-
Chloromethylation : The triazole core is treated with chloroacetyl chloride in dichloromethane with triethylamine as a base at 0°C.
-
Amidation : The chloromethyl intermediate reacts with 3-methylphenylcarbamide in DMF at 60°C for 6 hours.
-
Purification : Crystallization from isopropyl alcohol removes unreacted starting materials.
Phenylethylamine Coupling
The final carboxamide group is installed via peptide coupling:
-
Activation : The carboxylic acid intermediate is activated using HATU in DMF.
-
Coupling : 2-Phenylethylamine is added, and the reaction is stirred at room temperature for 12 hours.
-
Workup : The product is filtered and washed with cold methanol.
Yield : 80–82%.
Industrial-Scale Synthesis
One-Pot Protocol
Antioxidant-Assisted Synthesis
To suppress N-oxide formation during large-scale production:
-
Additive : L-Ascorbic acid (0.1 eq) is included in the reaction mixture.
-
Solvent : Chloroform improves stability of sensitive intermediates.
Comparative Analysis of Methods
Challenges and Optimization
Regioselectivity in Cycloaddition
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 5 of the triazole ring exhibits nucleophilic character, participating in:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amide derivatives. For example, acetylation with acetic anhydride yields N-acetylated analogs.
-
Alkylation : Forms N-alkyl derivatives when treated with alkyl halides (e.g., methyl iodide) under basic conditions.
-
Sulfonylation : Reacts with sulfonyl chlorides to produce sulfonamide derivatives .
Key Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | Acetic anhydride | DCM | 0–25°C | 72–85 |
| Alkylation | CH₃I, K₂CO₃ | DMF | 60°C | 68 |
Cycloaddition Reactions
The triazole scaffold facilitates [3+2] cycloadditions, enabling structural diversification:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms bis-triazole derivatives when reacted with terminal alkynes and azides .
-
Base-Mediated Cyclization : Sodium ethoxide or cesium carbonate promotes cycloaddition with nitriles to generate fused heterocycles .
Example :
Reaction with propargyl bromide in the presence of Cu(I) yields a bis-triazole derivative with enhanced antimicrobial activity .
Oxidation and Reduction
-
Oxidation : The amino group oxidizes to a nitro group using H₂O₂/Fe²⁺, forming 5-nitro derivatives for prodrug development.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling reversible modifications.
Optimized Parameters :
| Process | Reagents | Time (h) | Conversion (%) |
|---|---|---|---|
| Oxidation | H₂O₂, FeSO₄ | 4 | 90 |
| Reduction | H₂ (1 atm), Pd/C | 2 | 95 |
Amide Coupling Reactions
The carboxamide group undergoes coupling with amines or carboxylic acids:
-
Carbodiimide-Mediated Coupling : Forms peptidomimetic derivatives using EDC/HOBt.
-
Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) enable C–N bond formation with aryl halides.
Applications :
-
Derivatives with modified aryl groups show improved binding to LexA in E. coli, inhibiting SOS response pathways .
Hydrolysis and Degradation
-
Acidic Hydrolysis : Concentrated HCl cleaves the carboxamide to carboxylic acid at 100°C .
-
Basic Hydrolysis : NaOH/EtOH converts the carboxamide to carboxylate salts, enhancing solubility .
Stability Profile :
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| pH 1.2 (HCl) | Carboxylic acid derivative | 2.5 |
| pH 7.4 (buffer) | No significant degradation | >24 |
Functionalization of the Benzyl Moiety
The N-benzyl group undergoes electrophilic aromatic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position.
-
Halogenation : Br₂/FeBr₃ yields brominated analogs for cross-coupling reactions.
Comparative Reactivity of Analogues
This compound’s versatility in nucleophilic, cycloaddition, and coupling reactions makes it a valuable scaffold for developing antimicrobial and anticancer agents. Strategic modifications to its triazole core and substituents enable fine-tuning of pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have been synthesized and tested against various cancer cell lines. A study demonstrated that certain triazole derivatives showed promising growth inhibition percentages against SNB-19 and OVCAR-8 cell lines, with percent growth inhibitions (PGIs) reaching up to 86% . The structure of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide suggests potential similar effects.
Anti-inflammatory Properties
Triazole compounds have also been investigated for their anti-inflammatory effects. Molecular docking studies suggest that certain triazole derivatives can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions them as candidates for further development in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. The presence of specific substituents on the triazole ring can significantly influence biological activity. For example, modifications to the phenyl groups and the introduction of electron-withdrawing groups can enhance anticancer activity .
Data Table: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | Percent Growth Inhibition (%) | Reference |
|---|---|---|---|
| Compound 6h | SNB-19 | 86.61 | |
| Compound 6h | OVCAR-8 | 85.26 | |
| Triazole Derivative A | HCT-116 | IC50 < 10 µM | |
| Triazole Derivative B | HeLa | IC50 < 10 µM |
Case Studies
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various triazole derivatives, including those related to the target compound. The synthesized compounds were evaluated for their anticancer properties against multiple cell lines. Results indicated a correlation between structural modifications and enhanced biological activity, providing a pathway for future drug development .
Case Study 2: Molecular Docking Studies
In silico studies using molecular docking techniques revealed that certain derivatives could effectively bind to target proteins involved in cancer progression. This computational approach aids in predicting the efficacy of new compounds based on their structural attributes .
Mechanism of Action
The mechanism by which 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 1,2,3-triazole-4-carboxamides is highly dependent on substituent modifications. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Selected Triazole-4-Carboxamides
Key Observations:
N-(2-phenylethyl) provides conformational flexibility compared to rigid aromatic groups (e.g., N-(thiophen-2-ylmethyl) in CAS 899974-10-8) .
Amino Group Impact: The 5-amino group in the target compound and its analogues (e.g., derivatives) facilitates hydrogen bonding with target proteins, critical for LexA inhibition . In contrast, non-amino derivatives (e.g., CAI) rely on halogenated aryl groups for target engagement .
Activity Against Bacterial SOS vs. Cancer :
- The target compound and Lead 14 specifically inhibit LexA self-cleavage, disrupting bacterial stress response . Conversely, antiproliferative analogues () likely target eukaryotic pathways, such as kinase signaling .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The 2-phenylethyl group in the target compound may reduce metabolic clearance compared to smaller alkyl chains (e.g., methyl or ethyl in compounds) .
- Cytotoxicity : The parent scaffold exhibits low cytotoxicity, a trait retained in derivatives like Lead 14 . In contrast, halogenated analogues (e.g., CAI) show variable toxicity profiles depending on substituents .
Biological Activity
The compound 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which is known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antibacterial, antifungal, and anticancer agents. This article focuses on the biological activity of this specific compound, reviewing relevant literature, case studies, and research findings.
Antibacterial Activity
Triazoles exhibit significant antibacterial properties against a range of pathogenic bacteria. Research indicates that derivatives of triazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, various 1,2,4-triazole derivatives have shown activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of triazole derivatives, compounds with structural modifications similar to our target compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against multiple bacterial strains. Specifically, compounds containing the 1H-1,2,3-triazole core demonstrated remarkable selectivity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. They function by inhibiting ergosterol biosynthesis in fungal cell membranes. A study highlighted that triazole derivatives showed effective antifungal activity against various fungi including Candida albicans and Aspergillus niger.
Research Findings: Antifungal Screening
In vitro studies have demonstrated that certain triazole compounds possess potent antifungal activity with MIC values comparable to established antifungal agents like fluconazole. The introduction of specific functional groups significantly enhances their efficacy against resistant fungal strains .
Anticancer Potential
Recent investigations into the anticancer properties of triazole derivatives indicate promising results. The compound has potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells.
Case Study: Anticancer Activity
A study focused on triazole derivatives found that compounds similar to our target exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of DNA synthesis and induction of cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is highly influenced by their chemical structure. Modifications at various positions on the triazole ring can significantly alter their pharmacological profiles.
Key Structural Features
| Feature | Impact on Activity |
|---|---|
| Amino Group | Enhances solubility and binding affinity |
| Carbamoyl Substituent | Increases antibacterial potency |
| Phenyl Ethyl Moiety | Improves interaction with biological targets |
Research indicates that compounds with an amino group at position 5 and a carbamoyl group at position 1 exhibit enhanced antibacterial and anticancer activities compared to those lacking these features .
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may reduce solubility of intermediates .
- Catalysts : Copper(I) catalysts improve regioselectivity in triazole formation.
- Temperature : Elevated temperatures (80–100°C) are often required for cyclization but may lead to side reactions (e.g., decomposition of azides).
Q. Example Protocol :
Q. Yield Optimization :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.
- Work-Up : Acidic or basic extraction removes unreacted starting materials.
Advanced: How can structural ambiguities in this compound be resolved using crystallographic data, and what software tools are recommended?
Methodological Answer :
X-ray crystallography is the gold standard for resolving structural uncertainties (e.g., regiochemistry of triazole substituents). Key steps include:
Data Collection : Use a single-crystal diffractometer with Mo/Kα radiation.
Structure Solution : Employ direct methods (e.g., SHELXT) or dual-space algorithms (SHELXD) for phase determination .
Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .
Q. Software Tools :
- SHELX Suite : For structure solution, refinement, and validation (e.g., R-factor < 5% for high-quality data) .
- WinGX/ORTEP : For graphical representation and geometric analysis (bond lengths, angles) .
Case Study :
For a related triazole-carboxamide (), the carboxyl group orientation was confirmed via hydrogen-bonding interactions in the crystal lattice (C=O···H–N distances: 2.1–2.3 Å).
Basic: What are the solubility challenges of this compound, and what formulation strategies can mitigate them?
Methodological Answer :
Triazole-carboxamides often exhibit poor aqueous solubility due to hydrophobic aromatic groups (e.g., logP > 3.5, as seen in ). Strategies include:
Co-Solvent Systems : Use DMSO-water mixtures (10–20% v/v) for in vitro assays.
Salt Formation : React with HCl or sodium acetate to enhance ionic solubility.
Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Q. Experimental Validation :
- Dynamic Light Scattering (DLS) : Confirm nanoparticle size (e.g., 100–200 nm) and polydispersity index (<0.2).
- HPLC-UV : Quantify solubility in PBS (pH 7.4) at 25°C .
Advanced: How can computational modeling predict the compound’s enzyme inhibition mechanism, and what docking protocols are suitable?
Methodological Answer :
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) predicts binding modes to target enzymes (e.g., kinases, HDACs). Protocol:
Protein Preparation : Retrieve the target structure from PDB (e.g., 4AKE for kinase). Remove water molecules and add polar hydrogens.
Ligand Preparation : Generate 3D conformers of the compound using Open Babel; assign Gasteiger charges.
Docking Grid : Define the active site (e.g., ATP-binding pocket) with a 20 ų box.
Scoring : Use the MM-GBSA method to rank binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .
Q. Validation :
- Compare with experimental IC₅₀ values from enzyme assays (e.g., reports IC₅₀ = 1.2 μM for HDAC6).
- Perform molecular dynamics (MD) simulations (100 ns) to assess binding stability.
Basic: What spectroscopic techniques (NMR, IR, MS) are essential for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., NH₂ protons at δ 6.8–7.2 ppm; triazole C4 carbon at δ 145–150 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch: 1650–1680 cm⁻¹) and triazole (C-N stretch: 1550–1600 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm error (e.g., uses HRMS-ESI for exact mass confirmation).
Advanced: How do structural modifications (e.g., substituting 3-methylphenyl with fluorophenyl) impact biological activity?
Methodological Answer :
SAR studies on analogous compounds () reveal:
- Electron-Withdrawing Groups (e.g., F, Cl) : Enhance target affinity (e.g., 4-fluorophenyl increases HDAC inhibition by 3-fold vs. methylphenyl) .
- Bulkier Substituents : Reduce solubility but improve metabolic stability (e.g., cyclopentyl vs. phenylethyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
